molecular formula C17H21N3O3S B4554051 Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate

Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B4554051
M. Wt: 347.4 g/mol
InChI Key: NKCPCGJBDFUDTR-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of thiophene derivatives with appropriate amines and acylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as trimethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted thienopyridine derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

methyl 3-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-5-4-8-20(9-11)10-13(21)19-14-12-6-3-7-18-16(12)24-15(14)17(22)23-2/h3,6-7,11H,4-5,8-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCPCGJBDFUDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=C(SC3=C2C=CC=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
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Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
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Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate

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